BenchChemオンラインストアへようこそ!

2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Hydrogen-bond acceptor count Physicochemical differentiation Scaffold selection

Differentiate your kinase inhibitor program with 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid. The 6-cyano substituent (Hammett σₚ ≈ 0.66) provides a strong electron-withdrawing effect and an additional hydrogen-bond acceptor for optimized hinge-region engagement, as validated in the BeiGene BTK patent family (US 9,556,188 B2) and Pfizer GPR119 modulator patent (US 2012/0295845 A1). The acetic acid handle enables rapid amide-coupling library generation while maintaining fragment lead-likeness (MW 190.16). This bioisostere scaffold replaces indole in CNS-penetrant programs, lowering logP and P-gp efflux susceptibility. Orthogonal to unsubstituted, alkyl, or CF₃ analogs—each 6-position substitution produces distinct SAR outcomes.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 2092500-58-6
Cat. No. B1491511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
CAS2092500-58-6
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)C#N)N1CC(=O)O
InChIInChI=1S/C8H6N4O2/c9-4-6-3-7-11(5-8(13)14)1-2-12(7)10-6/h1-3H,5H2,(H,13,14)
InChIKeyMPTADGHJXVWADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (CAS 2092500-58-6): Procurement-Relevant Structural Profile


2-(6-Cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (CAS 2092500-58-6) is a heterocyclic building block belonging to the imidazo[1,2-b]pyrazole family, featuring a cyano (–CN) substituent at the 6-position and an acetic acid (–CH₂COOH) moiety at the N1-position of the fused bicyclic core [1]. With molecular formula C₈H₆N₄O₂ and molecular weight 190.16 g/mol [2], it serves as a versatile intermediate for constructing kinase-targeted libraries and bioisostere-based probe molecules. The imidazo[1,2-b]pyrazole scaffold is recognized as a non-classical bioisostere for indole rings in medicinal chemistry programs .

Why Generic Substitution of 2-(6-Cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid Fails: The 6-Cyano Moiety Is Not Interchangeable


Within the 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid chemotype, the nature of the 6-position substituent is not a passive structural decoration; it is a primary determinant of electronic character, hydrogen-bonding capacity, and target engagement profile. The Pfizer GPR119 modulator patent (US Application 13/510129) explicitly differentiates cyano from hydrogen, C₁–C₆ alkyl, and C₃–C₆ cycloalkyl as distinct R² embodiments, each conferring different pharmacological properties [1]. The cyano group provides a strong electron-withdrawing effect (Hammett σₚ ≈ 0.66 for –CN vs. 0.00 for –H), polar surface area contribution distinct from lipophilic substituents, and an additional hydrogen-bond acceptor capable of engaging kinase hinge regions—a feature exploited in the BeiGene BTK inhibitor patent family (US 9,556,188 B2) where imidazo[1,2-b]pyrazole cores with cyano-bearing substitution patterns serve as key pharmacophoric elements [2]. Simply interchanging with the unsubstituted parent (CAS 1780692-55-8), the 6-ethyl analog, or the 6-CF₃ variant alters each of these parameters and cannot be assumed to yield equivalent downstream SAR outcomes.

2-(6-Cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid: Comparator-Based Differentiation Evidence for Procurement Decisions


Hydrogen-Bond Acceptor Capacity: 6-Cyano vs. Unsubstituted Parent as a Scaffold Selection Criterion

The 6-cyano substituent increases the hydrogen-bond acceptor (HBA) count of the scaffold from 3 (in the unsubstituted parent, CAS 1780692-55-8) to 4. This is a structural consequence of the nitrile nitrogen contributing an additional HBA, which is absent in the parent compound with only the imidazo[1,2-b]pyrazole ring nitrogens and the carbonyl oxygen serving as acceptors [1]. The cyano group's linear geometry (C–C≡N angle ≈ 180°) also orients this HBA vector differently from ring-based acceptors, potentially enabling distinct binding interactions [2].

Hydrogen-bond acceptor count Physicochemical differentiation Scaffold selection

Molecular Weight and Lipophilicity Modulation: 6-Cyano vs. 6-CF₃ and 6-Furan Analogs

The 6-cyano analog (MW 190.16) occupies a distinct position in the physicochemical property space relative to other 6-substituted congeners. The 6-CF₃ analog (CAS 2090579-37-4) carries a significantly higher molecular weight and lipophilicity due to the trifluoromethyl group, while the 6-furan-3-yl analog (CAS 2098011-48-2, MW 231.21) adds substantial steric bulk and aromatic surface area [1]. The 6-cyano compound provides the lowest MW among the functionalized analogs while still contributing a strong electron-withdrawing group, making it a superior choice for fragment-based or lead-like library construction where MW efficiency must be preserved [2].

Molecular weight optimization Lipophilicity Lead-likeness

Patent Precedence: Cyano as a Privileged Substituent in Imidazo[1,2-b]pyrazole Kinase Modulator Claims

Multiple independent patent families explicitly claim cyano as a defined R-group option on the imidazo[1,2-b]pyrazole core for distinct therapeutic targets. The Pfizer GPR119 modulator patent (US 2012/0295845 A1) lists cyano alongside hydrogen, C₁–C₆ alkyl, and C₃–C₆ cycloalkyl as specific R² embodiments [1]. The BeiGene BTK inhibitor patent (US 9,556,188 B2) broadly claims substituted imidazo[1,2-b]pyrazoles wherein the substitution pattern includes cyano-bearing variants as kinase-modulating pharmacophores [2]. Furthermore, imidazo[1,2-b]pyrazole-7-carbonitrile derivatives have been identified as potent LPA1 receptor antagonists via HTS, demonstrating that a nitrile at the 7-position (regioisomeric to the 6-CN in the target compound) yields single-digit nanomolar antagonist activity [3]. The repeated appearance of cyano substitution across independent patent families targeting kinases, GPCRs, and phospholipid receptors indicates this is not an arbitrary substitution choice but a recognized privileged motif.

Patent analysis Kinase inhibitor Intellectual property landscape

Electronic Tuning Capacity: Hammett σₚ Differentiation of 6-CN vs. 6-H, 6-Alkyl, and 6-Aryl Substituents

The cyano group exerts one of the strongest electron-withdrawing inductive and resonance effects among common aromatic substituents (Hammett σₚ ≈ +0.66 for –CN), substantially altering the electronic character of the imidazo[1,2-b]pyrazole core compared to hydrogen (σₚ = 0.00), alkyl groups (σₚ ≈ –0.15 to –0.17 for methyl/ethyl), or even CF₃ (σₚ ≈ +0.54) as reported in standard physical organic chemistry references [1]. This electronic modulation directly impacts the pKₐ of the acetic acid moiety, the electron density distribution across the fused heterocycle, and consequently the compound's behavior in metal-catalyzed cross-coupling reactions and its interaction with biological targets that rely on π-stacking or charge-transfer interactions [2].

Electronic effects Hammett constant SAR design

CLK Kinase Inhibition Benchmark: Imidazo[1,2-b]pyrazole Scaffold Demonstrates Sub-Nanomolar Potency as a Class

While no direct CLK inhibition data for the target compound itself has been published, the imidazo[1,2-b]pyrazole core has been validated as a highly potent kinase inhibitor scaffold: the Sigma-Aldrich CDC-like Kinase Inhibitor Cpd-2 (a more complex imidazo[1,2-b]pyrazole-derived molecule) exhibits IC₅₀ values of 1.1 nM (CLK1) and 2.4 nM (CLK2), with selectivity over SRPK1/2/3 (IC₅₀ = 200/310/230 nM, respectively) and growth inhibition across multiple cancer cell lines (GI₅₀ = 0.6–3.0 µM) . The target compound, bearing the cyano and acetic acid functionalities, serves as a key synthetic precursor for constructing analogous CLK-targeted chemotypes through amide coupling or esterification at the acetic acid handle [1].

CDC-like kinase Kinase inhibition Scaffold validation

α-Glucosidase Inhibition: Imidazo[1,2-b]pyrazole Class Benchmark Against Acarbose

The Peytam et al. (2020) study provides the most comprehensive quantitative benchmark for the imidazo[1,2-b]pyrazole chemotype in α-glucosidase inhibition. Across 15 derivatives (compounds 4a–o), IC₅₀ values ranged from 95.0 ± 0.5 µM to 372.8 ± 1.0 µM, all superior to the standard drug acarbose (IC₅₀ = 750 ± 1.5 µM). The most potent compound (4j) exhibited an eightfold improvement over acarbose with competitive inhibition kinetics [1]. Although the specific 6-cyano-1-acetic acid compound was not among those tested, the study establishes that the imidazo[1,2-b]pyrazole core is intrinsically capable of potent α-glucosidase engagement, and the 6-cyano substitution—with its strong electron-withdrawing character—represents an underexplored vector for enhancing this activity through electronic modulation of the heterocyclic core [2].

α-Glucosidase inhibition Anti-diabetic Class validation

2-(6-Cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid: Evidence-Supported Research and Industrial Application Scenarios


Kinase-Focused Fragment Library Construction Using the Cyano-Acetic Acid Handle

The compound's combination of a cyano group (hinge-region H-bond acceptor) and an acetic acid moiety (amide-coupling handle) makes it directly suitable for fragment-based kinase inhibitor library design. As demonstrated by the BeiGene BTK patent (US 9,556,188 B2), imidazo[1,2-b]pyrazole scaffolds with cyano-bearing substitution patterns are validated kinase pharmacophores [1]. The acetic acid can be coupled to diverse amine fragments to rapidly generate screening libraries, while the 6-cyano group maintains the electronic profile preferred in the patent-validated kinase binding mode. The scaffold's low MW (190.16) preserves compliance with fragment lead-likeness criteria (MW < 300) .

GPR119 Modulator Lead Generation via 6-Cyano Scaffold Elaboration

The Pfizer GPR119 patent (US 2012/0295845 A1) explicitly claims cyano as an R² substituent option on the imidazo-pyrazole core for GPR119 modulation, a target implicated in Type II diabetes and metabolic disorders [1]. The target compound provides the exact cyano-bearing core specified in the patent claims, with the acetic acid moiety serving as either a terminal carboxylate for salt formation or a conjugation handle for prodrug strategies. Procurement of this building block enables exploration of GPR119-targeted chemical space that directly aligns with the Pfizer intellectual property landscape, facilitating either competitive differentiation or licensing-compatible lead identification [2].

Bioisostere-Based Indole Replacement in CNS and Oncology Programs

The 1H-imidazo[1,2-b]pyrazole scaffold has been characterized as a non-classical bioisostere for indole in medicinal chemistry [1]. The 6-cyano analog enhances this bioisosteric strategy by introducing a strong electron-withdrawing substituent that modulates the electronic character of the heterocycle in ways that indole (with its electron-rich character) cannot replicate. The enhanced HBA count (4 vs. indole's 1) and altered dipole moment make the 6-cyano-imidazo[1,2-b]pyrazole core particularly suited for replacing indole moieties in kinase inhibitors where improved hinge-binding complementarity or altered DMPK properties are desired . This is especially relevant for CNS-penetrant programs where the cyano group's polarity can help reduce logP and P-gp efflux susceptibility relative to more lipophilic indole-based leads [2].

α-Glucosidase Inhibitor SAR Expansion for Metabolic Disease Programs

The Peytam et al. (2020) study demonstrated that imidazo[1,2-b]pyrazole derivatives achieve up to 7.9-fold improvements in α-glucosidase inhibition over acarbose (IC₅₀ 95.0 vs. 750 µM) [1]. The 6-cyano acetic acid building block represents an electronically distinct entry point into this SAR landscape that has not been explored in the published 15-compound set. Its strong electron-withdrawing character (σₚ ≈ +0.66) contrasts with the substitution patterns tested in the original study, and the acetic acid moiety provides a vector for introducing additional pharmacophoric elements through amide or ester conjugation. Procurement for this application enables expansion of the α-glucosidase inhibitor chemical space into a region predicted by molecular docking to enhance interactions with the enzyme's catalytic residues .

Quote Request

Request a Quote for 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.